![molecular formula C12H10N2OS B3199827 [4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]methanamine CAS No. 1017156-27-2](/img/structure/B3199827.png)
[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]methanamine
Overview
Description
“[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]methanamine” is a compound that belongs to the class of organic compounds known as benzofurans . These are organic compounds containing a benzene ring fused to a furan . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a subject of significant research . For example, 2-Acetyl benzofuran was synthesized by refluxing salicylaldehyde and dry chloroacetone in the presence of potassium carbonate . The product formed was reacted with 2-aminobenzothiazole with catalyst p-toluene sulphonic acid to form N-[(1Z)-1-(benzofuran-2-yl)ethylidene]1,3-benzothiazol-2-amine .Scientific Research Applications
Antibacterial and Antiviral Activity:
- Benzofuran derivatives exhibit antibacterial activity against various pathogens, including bacteria and viruses. Researchers have explored their potential in combating infectious diseases .
- Benzofuran-based molecules have demonstrated anti-inflammatory properties. They could play a role in managing inflammatory conditions and related disorders .
- Benzofuran derivatives show efficacy against different types of cancer. Their mechanisms of action include inhibition of enzymes involved in cancer progression .
- Benzofuran compounds have been studied for their impact on neurological diseases such as epilepsy and Alzheimer’s disease .
Agricultural Applications
Pesticides and Herbicides:- Benzofuran derivatives find use in the development of agrochemicals. They contribute to the formulation of effective pesticides and herbicides .
Synthetic Chemistry
Polymer Synthesis:- Benzofuran derivatives participate in the preparation of various polymers, including polyamides, polyarylates, polybenzimidazoles, and polyesters .
Industrial Applications
Dye Synthesis:- Benzofuran compounds play a role in the production of dyes, including those used in dye-sensitized solar cells and industrial applications .
For more in-depth information, you can refer to the comprehensive review on benzofuran synthesis and catalytic strategies . Read the full article
Mechanism of Action
Target of Action
Benzofuran derivatives have been reported to interact with various targets, such asTryptase alpha/beta-1 . Tryptase alpha/beta-1 is a protease enzyme that plays a crucial role in inflammatory responses.
Mode of Action
Benzofuran derivatives are known to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They may prevent some serine/threonine kinases from functioning by interfering with the cell cycle during the G2/M phase .
Biochemical Pathways
Benzofuran derivatives have been found to be active against bacterial, viral, inflammatory, and protozoal diseases . They also act as efficient enzyme inhibitors, such as carbonic anhydrase, tyrosinase, topoisomerase I, farnesyl transferase, LSD1 (lysine specific demethylase 1), and histamine receptor inhibitors .
Result of Action
Benzofuran derivatives have been reported to exhibit various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They may prevent some serine/threonine kinases from functioning by interfering with the cell cycle during the G2/M phase . This can also slow the growth of different tumor cells, including those that lead to liver and cervical cancer .
properties
IUPAC Name |
[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS/c13-6-12-14-9(7-16-12)11-5-8-3-1-2-4-10(8)15-11/h1-5,7H,6,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPATYEYGEXMJGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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